molecular formula C20H17FN2O2 B2800840 1-(2-fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide CAS No. 941953-10-2

1-(2-fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

Cat. No. B2800840
CAS RN: 941953-10-2
M. Wt: 336.366
InChI Key: DVVFKKXSTCLBOS-UHFFFAOYSA-N
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Description

The compound “1-(2-fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of fluorobenzyl and phenyl groups indicates that this compound may have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the fluorobenzyl and phenyl groups, and the formation of the amide bond. The exact synthesis process would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, fluorobenzyl group, and phenyl group would contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyridine ring, fluorobenzyl group, and phenyl group could all potentially participate in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. The presence of the pyridine ring, fluorobenzyl group, and phenyl group could all influence these properties .

Scientific Research Applications

HIV Inhibition and Metabolic Studies

Metabolism and Disposition of HIV Integrase Inhibitors

Early lead compounds structurally similar to the mentioned compound have been studied for their potential as HIV integrase inhibitors. The research utilized 19F-nuclear magnetic resonance (NMR) to investigate the metabolic fate and excretion of these compounds in rats and dogs. This study highlights the use of fluorinated compounds in drug discovery and their metabolic pathways, essential for developing new therapeutic agents against HIV (Monteagudo et al., 2007).

Antimycobacterial Activity

Synthesis and Evaluation of Antitubercular Agents

Dihydropyridines with carboxamides, similar in structure to the compound , were synthesized and evaluated for their antitubercular properties against Mycobacterium species. This study demonstrates the potential application of these compounds in treating tuberculosis, a significant global health challenge (Mohammadpour, 2012).

Cholinesterase Inhibitory Activity

Design and Synthesis of Coumarin-Pyridinium Hybrids

Coumarin-pyridinium hybrids structurally related to the compound have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targeted in Alzheimer's disease treatment, indicating the potential use of similar compounds in developing therapies for neurodegenerative disorders (Vafadarnejad et al., 2018).

Cancer Research

Selective MET Kinase Inhibitors

Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has shown potent and selective inhibition of the Met kinase superfamily. These compounds demonstrate complete tumor stasis in specific cancer models, indicating the potential of structurally related compounds in cancer therapy (Schroeder et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the specific context in which it is used. For example, if this compound is used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if this compound is highly reactive or toxic, it could pose a risk to health and safety .

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-methyl-2-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2/c1-22(16-9-3-2-4-10-16)19(24)17-11-7-13-23(20(17)25)14-15-8-5-6-12-18(15)21/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVFKKXSTCLBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorobenzyl)-N-methyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

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